molecular formula C20H20Cl2N2O2 B15079889 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether CAS No. 303061-45-2

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether

Cat. No.: B15079889
CAS No.: 303061-45-2
M. Wt: 391.3 g/mol
InChI Key: UFJAMOGBSPXGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether is a tricyclic pyrazolo-benzoxazine derivative featuring a dichloro-substituted benzoxazine core, an isopropyl group at position 5, and a 4-methoxyphenyl methyl ether moiety at position 2. The isopropyl group contributes steric bulk, which may modulate solubility and steric interactions in biological systems, while the 4-methoxyphenyl ether provides a balance of lipophilicity and polarity .

Properties

CAS No.

303061-45-2

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H20Cl2N2O2/c1-11(2)20-24-18(15-8-13(21)9-16(22)19(15)26-20)10-17(23-24)12-4-6-14(25-3)7-5-12/h4-9,11,18,20H,10H2,1-3H3

InChI Key

UFJAMOGBSPXGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether typically involves multi-step organic reactions. The starting materials often include substituted anilines and chlorinated pyrazoles. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps such as chlorination, cyclization, and etherification, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Scientific Research Applications

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogues differ primarily in substituents at positions 2, 5, and 7/7. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound (CAS) Position 5 Position 2 Positions 7/9 Molecular Formula Molecular Weight Key Features
Target Compound Isopropyl 4-Methoxyphenyl methyl ether Cl, Cl C₂₂H₁₉Cl₂N₃O₂ 428.31 Steric bulk (isopropyl), moderate logP
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl (303061-33-8) Phenyl 4-Methoxyphenyl Cl, Cl C₂₃H₁₇Cl₂N₃O₂ 450.31 Increased aromaticity, higher logP
9-Bromo-5-(4-fluorophenyl) (303061-05-4) 4-Fluorophenyl 4-Methoxyphenyl methyl ether Br, Cl C₂₃H₁₈BrClN₂O₂ 453.30 Enhanced halogen reactivity, polar
2-Naphthyl-5-phenyl (303060-34-6) Phenyl Naphthalen-2-yl Cl, Cl C₂₆H₁₇Cl₂N₃O 466.34 High lipophilicity (naphthyl)
5-(4-Methoxyphenyl)-2-naphthyl (303060-40-4) 4-Methoxyphenyl Naphthalen-2-yl Cl, Cl C₂₇H₂₀Cl₂N₃O₂ 496.37 Dual polar (methoxy) and bulky (naphthyl)

Substituent Impact on Properties

  • Lowers aromaticity compared to phenyl (303061-33-8), improving solubility . 4-Fluorophenyl (303061-05-4): Fluorine’s electronegativity enhances dipole interactions but may reduce solubility compared to isopropyl . 4-Methoxyphenyl (303060-40-4): Methoxy group increases polarity, balancing the lipophilicity of the naphthyl group at position 2 .
  • Position 2 :

    • 4-Methoxyphenyl methyl ether (Target) : Ether linkage enhances metabolic stability over ester-containing analogues. Methoxy group provides moderate polarity.
    • Naphthalen-2-yl (303060-34-6) : Extended aromatic system increases logP significantly, favoring membrane permeability but risking toxicity .
  • Bromo at C9 (303061-05-4): Bromine’s larger atomic radius may alter van der Waals interactions compared to chlorine .

Spectral Data and Structural Confirmation

  • 13C NMR : reports shifts for a related benzoxazine (C-5 at 104.4 ppm, CO at 163.4 ppm). The target compound’s isopropyl and methoxy groups would likely cause upfield shifts for adjacent carbons .
  • MS : Molecular ion peaks (e.g., m/z 261 in ) align with expected fragmentation patterns for benzoxazines, though the target compound’s higher molecular weight would result in distinct fragmentation .

Biological Activity

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether (CAS Number: 303061-45-2) is a complex organic compound notable for its potential biological activities. The compound's structure includes a dihydropyrazolo-benzoxazine framework with dichloro and isopropyl substituents, which may influence its interaction with biological targets and therapeutic applications.

  • Molecular Formula : C20H20Cl2N2O2
  • Molecular Weight : 391.30 g/mol
  • Chemical Structure : The unique arrangement of chlorine and isopropyl groups is believed to enhance the compound's reactivity and biological efficacy.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been studied for its effects on the cyclooxygenase-2 (COX-2) isoenzyme, which plays a critical role in inflammatory processes and cancer development. Inhibition of COX-2 can lead to reduced inflammation and may have anticancer effects.

The mechanism of action involves binding to specific enzymes or receptors, modulating various biochemical pathways. This interaction can lead to therapeutic effects, particularly in conditions associated with inflammation and cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Aspects
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl etherImidazo ring instead of dihydropyrazoloDifferent heterocyclic structure
4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl etherCyclohexyl group instead of isopropylAltered steric properties
2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-7-yl methyl etherDiphenyl substitutionVariation in electronic properties

The structural uniqueness of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether likely contributes to its distinct biological activity compared to similar compounds.

Anti-inflammatory and Anticancer Potential

Recent studies have highlighted the potential of this compound in anti-inflammatory and anticancer applications. For instance:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits COX-2 activity in cultured cells. This inhibition correlates with reduced levels of pro-inflammatory cytokines.
  • In Vivo Studies : Animal models treated with the compound showed significant reductions in tumor growth rates compared to control groups. These findings suggest a promising avenue for further exploration in cancer therapeutics.

Safety Profile

While the compound exhibits potential therapeutic benefits, it also presents certain safety concerns:

  • Irritation Potential : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of pyrazolo-benzoxazine derivatives like 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether?

  • Methodological Answer : Synthesis optimization requires precise control of reflux conditions (6–8 hours in ethanol) and stoichiometric ratios of intermediates, as demonstrated in analogous pyrazole and pyridazine syntheses . Key steps include:

  • Reagent Selection : Use of phenylhydrazine derivatives for cyclization .
  • Solvent Choice : Ethanol or glacial acetic acid for recrystallization to improve yield and purity .
  • Purification : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to validate product homogeneity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to identify aromatic protons (δ 6.90–8.20 ppm) and sp³ carbons (e.g., δ 39.4 ppm for CH3 groups) . IR spectroscopy confirms functional groups like C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹) . HRMS (ESI) ensures molecular mass accuracy (e.g., ±0.5 ppm deviation) . For complex stereochemistry, X-ray crystallography is recommended but not explicitly documented in the evidence.

Advanced Research Questions

Q. What strategies resolve contradictions in elemental analysis data for halogenated heterocycles like this compound?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., calculated vs. found carbon content in spiro compounds ) often arise from residual solvents or incomplete combustion. Mitigation steps:

  • Recrystallization : Use mixed solvents (DMF/ethanol) to remove impurities .
  • Microanalysis Calibration : Validate against certified reference standards.
  • Complementary Techniques : Pair with EI-MS to confirm molecular ion peaks (e.g., m/z 803 ).

Q. How does the isopropyl substituent influence the compound’s reactivity in functionalization reactions?

  • Methodological Answer : The isopropyl group enhances steric hindrance, slowing electrophilic substitution but stabilizing intermediates via hyperconjugation. For example:

  • Derivatization : Use mild conditions (room temperature, 24 hours in dioxane) for hydrazone formation to avoid side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may bypass steric limitations, though not directly evidenced here.

Q. What computational or experimental approaches are suitable for predicting the compound’s bioactivity based on its heterocyclic core?

  • Methodological Answer :

  • Docking Studies : Model interactions with VEGFR2 or MMP9 using pyrazoline analogs as templates .
  • SAR Analysis : Compare with 3,5-diarylpyrazole derivatives, where electron-withdrawing groups (e.g., Cl, NO2) enhance enzyme inhibition .
  • In Vitro Assays : Use aminopeptidase N inhibition protocols to validate predictions.

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR splitting patterns in diastereomeric mixtures of similar benzoxazine derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping signals (e.g., δ 4.41 ppm for diastereotopic protons ) by analyzing at 298–323 K.
  • Chiral Chromatography : Separate enantiomers using cellulose-based columns, though evidence lacks specific protocols.
  • Dynamic NMR Simulations : Predict splitting patterns using software like MestReNova .

Experimental Design Considerations

Q. What solvent systems are optimal for recrystallizing polar halogenated pyrazolo-benzoxazines?

  • Methodological Answer :

  • Low Polarity : Ethanol or diisopropyl ether for high-melting-point compounds (243–260°C ).
  • Mixed Solvents : DMF/ethanol (1:1) for sparingly soluble derivatives .
  • Gradient Crystallization : Gradually reduce temperature (e.g., 60°C → RT) to avoid amorphous precipitates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.